Shoyuflavone A
Description
Shoyuflavone A is a naturally occurring isoflavonoid compound identified in diverse biological and chemical contexts. Key findings include:
- Biosynthetic Origin: Detected in the root-adhering soil (RAS) of pearl millet (Pennisetum glaucum) lines, particularly in the HAL-L253 genotype, alongside fungal metabolites such as aspyrone .
- Bioactivity: Listed as one of 14 compounds with AKT1 inhibitory properties in Sapria himalayana extracts, though its specific IC₅₀ value remains unquantified .
- Ecological Role: Implicated in plant-microbe interactions, where its presence correlates with microbial community shifts in pearl millet rhizosheaths .
Properties
CAS No. |
190712-87-9 |
|---|---|
Molecular Formula |
C19H14O9 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-hydroxy-3-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid |
InChI |
InChI=1S/C19H14O9/c20-10-3-1-9(2-4-10)13-8-27-14-7-11(5-6-12(14)15(13)21)28-17(19(25)26)16(22)18(23)24/h1-8,16-17,20,22H,(H,23,24)(H,25,26) |
InChI Key |
BZUOOSAINABLAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(C(C(=O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(C(C(=O)O)O)C(=O)O)O |
melting_point |
212-218°C |
physical_description |
Solid |
Synonyms |
shoyuflavone A shoyuflavone-A |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation-Reduction Reactions
Flavones typically undergo redox reactions due to their phenolic hydroxyl groups and conjugated π-system. For example:
-
Autoxidation : Flavonoids like quercetin oxidize in air, forming quinones (e.g., apple browning via polyphenol oxidase activity) .
-
Radical-Mediated Oxidation : Silica particles induce thiol oxidation in biomolecules, forming disulfides via surface-bound silyloxy radicals . Similar mechanisms may degrade flavones under environmental stressors.
Hypothetical Reaction Pathway for Shoyuflavone A :
Acid/Base-Catalyzed Transformations
Flavones react in acidic or alkaline conditions:
-
Hydrolysis : Glycosidic bonds in flavone glycosides break under acidic conditions to release aglycones.
-
Cyclization : As seen in the Allan-Robinson reaction, o-hydroxyaryl ketones react with anhydrides to form flavones . Reverse pathways might apply.
Example Table: Reaction Outcomes Under Varying pH
| Condition | Reaction Type | Product | Yield (%) |
|---|---|---|---|
| pH 2 (HCl) | Glycoside hydrolysis | Aglycone + Sugar moiety | 85–90 |
| pH 10 (NaOH) | Ring-opening | Chalcone derivatives | 60–75 |
Electrophilic Substitution
Flavones undergo substitutions at electron-rich positions (e.g., C-6 and C-8):
-
Halogenation : Iodine-alumina catalysts facilitate iodination under microwave irradiation .
-
Nitration : Nitric acid introduces nitro groups, altering bioactivity.
Mechanism :
-
Electrophile (e.g., I⁺) generation.
-
Attack at ortho/para positions to hydroxyl groups.
-
Stabilization via resonance.
Catalytic Hydrogenation
Flavones can be hydrogenated to dihydroflavonols or flavanones using catalysts like Pd/C or PtO₂:
Recent studies show electric fields enhance catalytic rates by 10,000x for non-redox reactions , suggesting potential efficiency gains for flavone hydrogenation.
Synthetic Modifications
Key methods from flavone synthesis literature :
-
Claisen-Schmidt Condensation : Hydroxyacetophenones + aldehydes → chalcones → flavones.
-
Microwave-Assisted Synthesis : I₂/Al₂O₃/NaOH systems accelerate cyclization (85–92% yields).
Table: Comparison of Flavone Synthesis Methods
| Method | Catalyst | Yield (%) | Time (hrs) |
|---|---|---|---|
| Allan-Robinson | Glycerol | 70–80 | 2 |
| Wells-Dawson (HPA) | H₅PV₂Mo₁₀O₄₀ | 90–95 | 5 |
| Microwave (I₂/Al₂O₃) | NaOH | 88–92 | 0.5 |
Degradation Pathways
Environmental factors (light, heat) cause:
-
Photodegradation : UV light induces ring cleavage.
-
Thermal Decomposition : Prolonged heating above 150°C forms phenolic fragments.
Future Research Directions
Comparison with Similar Compounds
Structural Comparison
Functional Comparison
Key Research Findings and Discrepancies
This compound vs. Shoyuflavone B/C :
- Shoyuflavone B was detected in serum after administration of Liu Shen capsule, suggesting metabolic conversion in humans . However, this compound's metabolic fate remains unstudied.
- Shoyuflavone C exhibits distinct anti-inflammatory effects compared to this compound, highlighting substituent-dependent bioactivity .
Ecological vs.
Antioxidant Claims :
- While attributes antioxidant activity to "Shoyuflavone" in soy sauce, this may refer to a broader class rather than this compound specifically, necessitating further validation .
Data Tables
Table 1: Structural Features of Selected Isoflavonoids
| Feature | This compound | Shoyuflavone C | Genistin | Licoisoflavone A |
|---|---|---|---|---|
| Glycosylation | No data | Likely | Yes (C7 glucose) | No |
| Prenylation | No data | No | No | Yes (C3') |
| Key Functional Groups | Hydroxyls | Hydroxyls | Hydroxyls, sugar | Hydroxyls, prenyl |
Q & A
Q. Methodological Answer :
- Pilot studies : Determine dynamic range using 6–8 dose points.
- Normalization : Use cell-count normalization (Hoechst 33342 DNA staining) to mitigate plate-to-plate variability.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and confidence intervals .
Basic: What databases and repositories are recommended for depositing this compound’s structural and bioactivity data?
Q. Methodological Answer :
- Structural data : Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for crystallography.
- Bioactivity data : ChEMBL or PubChem BioAssay.
Best Practice : Include accession numbers in publications for reproducibility .
Advanced: What strategies resolve discrepancies in this compound’s reported bioavailability in animal models?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
